molecular formula C11H22N2 B2446540 N-cyclohexylpiperidin-4-amine CAS No. 852486-61-4

N-cyclohexylpiperidin-4-amine

Cat. No.: B2446540
CAS No.: 852486-61-4
M. Wt: 182.311
InChI Key: HVAXYVOABONBEE-UHFFFAOYSA-N
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Description

N-Cyclohexylpiperidin-4-amine is a chemical compound of interest in organic synthesis and pharmaceutical research, featuring both cyclohexyl and piperidine moieties, which are common scaffolds in medicinal chemistry . This secondary amine is classified as an organic heterocyclic compound and serves as a versatile building block for the synthesis of more complex molecules . Research Applications and Value: The primary value of this compound lies in its use as a key synthetic intermediate. Its molecular structure, containing a piperidine ring, is frequently found in compounds with significant biological activity. For instance, structurally similar piperidine-4-amine derivatives are investigated as potential antagonists for chemokine receptors like CCR5, a target for autoimmune diseases, HIV, and chronic obstructive pulmonary disease (COPD) . Researchers may utilize this compound to develop and test new therapeutic agents for these conditions. Furthermore, the compound can be used in nucleophilic substitution reactions or for the preparation of amide derivatives, expanding its utility in creating diverse chemical libraries for screening . Handling and Safety: As with many amines, this compound is likely incompatible with strong oxidizing agents . Standard safety precautions for research laboratories must be observed. Please consult the Safety Data Sheet (SDS) for detailed hazard and handling information. Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10-13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAXYVOABONBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclohexylpiperidin 4 Amine and Analogues

Established Synthetic Routes for the Core N-Cyclohexylpiperidin-4-amine Structure

Cyclization Approaches to the Piperidine (B6355638) Ring System

The formation of the piperidine ring is a fundamental step in the synthesis of this compound. Various cyclization strategies have been developed to construct this six-membered nitrogen-containing heterocycle. These methods often involve intramolecular reactions of linear precursors.

One common approach is the intramolecular cyclization of amino-aldehydes or amino-ketones. For instance, a linear amino-aldehyde can undergo intramolecular reductive amination to form the piperidine ring. This process involves the initial formation of a cyclic imine or enamine, which is then reduced to the corresponding piperidine. The use of sugar-derived dicarbonyl compounds in a double reductive amination (DRA) process is a powerful method for accessing the piperidine skeleton with control over stereochemistry. chim.it

Another significant cyclization method is the aza-Diels-Alder reaction, where an imine reacts with a diene to form a tetrahydropyridine, which can be subsequently reduced to a piperidine. Additionally, intramolecular Michael additions, where an amine attacks an α,β-unsaturated carbonyl group within the same molecule, can lead to the formation of functionalized piperidones, which are key intermediates for piperidine synthesis. nih.gov Metal-catalyzed cyclizations, such as those involving gold or iron, have also emerged as efficient methods for constructing the piperidine ring from appropriately functionalized linear substrates. nih.govnih.gov

Amination Reactions for this compound Formation (e.g., from Cyclohexylamine)

Reductive amination is a cornerstone of amine synthesis and is a highly effective method for the formation of this compound. This reaction can be approached in two primary ways: by reacting a piperidine derivative with cyclohexanone (B45756) or by reacting a cyclohexylamine (B46788) derivative with a piperidone.

A plausible and direct route involves the reductive amination of 4-aminopiperidine (B84694) with cyclohexanone. In this reaction, the amine and ketone first form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly mild and selective. harvard.edu The reaction is often carried out in solvents like dichloroethane (DCE) or methanol, sometimes with the addition of acetic acid to facilitate imine formation.

Alternatively, the synthesis can commence from N-cyclohexyl-4-piperidone and a nitrogen source, such as ammonia (B1221849) or an ammonia equivalent, followed by reduction. However, a more common strategy involves the reductive amination of N-Boc-4-piperidone with cyclohexylamine, followed by the deprotection of the Boc group. This two-step process allows for the secure installation of the cyclohexyl group prior to the final amination step.

The table below summarizes typical conditions for reductive amination reactions relevant to the synthesis of N-substituted piperidines.

Carbonyl CompoundAmineReducing AgentSolventAdditiveYield
CyclohexanoneAnilineNaBH(OAc)₃TolueneAcetic Acid86% thieme-connect.de
CyclohexanoneAnilineNaBH(OAc)₃DCEAcetic Acid94% thieme-connect.de
N-Boc-4-piperidone3,4-dichloroanilineNot specifiedNot specifiedNot specifiedNot specified researchgate.net

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Multi-Component Reactions for Piperidine Analogue Synthesis (e.g., Ugi Reaction)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (U-4CR) is a prominent MCR that is well-suited for generating libraries of structurally diverse compounds, including functionalized piperidine derivatives. nih.govnih.gov

The classical Ugi reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov To synthesize a functionalized this compound analogue, one could envision a reaction utilizing N-cyclohexyl-4-piperidone as the ketone component. The other components would be chosen to introduce desired functional groups. For instance, reacting N-cyclohexyl-4-piperidone, a primary amine (e.g., benzylamine), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide) would yield a complex α-acylamino amide appended to the 4-position of the N-cyclohexylpiperidine ring.

The general mechanism of the Ugi reaction begins with the formation of an imine from the ketone and the amine. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement leads to the final stable bis-amide product. nih.gov This one-pot process is highly convergent and allows for significant structural diversity by simply varying the starting components. The Ugi reaction has been successfully used to prepare derivatives of 4-aminopiperidine-4-carboxylic acid, demonstrating its utility in creating complex piperidine scaffolds. researchgate.net

Strategies for Stereoselective this compound Synthesis

The introduction of stereocenters in the piperidine ring is a critical aspect of synthesizing biologically active molecules. Several strategies have been developed for the stereoselective synthesis of substituted piperidines, which can be applied to analogues of this compound.

One approach involves the use of chiral auxiliaries. A chiral auxiliary attached to the nitrogen or another part of the precursor molecule can direct the stereochemical outcome of cyclization or substitution reactions. Another powerful method is asymmetric catalysis. For example, copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters has been shown to produce chiral 2,3-disubstituted piperidines with high enantioselectivity. nih.gov Similarly, gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ols with excellent diastereoselectivity. nih.gov

Diastereoselective reduction of substituted pyridinium (B92312) salts or tetrahydropyridines is another common strategy. The hydrogenation of a substituted pyridine (B92270) can be controlled to favor a particular diastereomer of the resulting piperidine. dntb.gov.ua The choice of catalyst and reaction conditions is crucial in achieving high stereoselectivity. For instance, the reduction of a pre-formed cyclic imine intermediate can be influenced by the existing stereocenters in the molecule, leading to a diastereoselective outcome.

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. These principles can be applied to the synthesis of this compound to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green chemistry strategies applicable to piperidine synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as water, ethanol, or performing reactions under solvent-free conditions. rasayanjournal.co.in Water-mediated intramolecular cyclization has been successfully used to synthesize piperidinols. nih.gov

Catalysis: Employing catalytic methods, including biocatalysis, to reduce the need for stoichiometric reagents and minimize waste. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions like the Ugi reaction are inherently atom-economical. rasayanjournal.co.in

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. Microwave irradiation has been shown to accelerate reductive amination reactions. thieme-connect.de

Use of Renewable Feedstocks: Starting from bio-based materials, such as sugar-derived compounds, can reduce the reliance on fossil fuels.

An efficient green chemistry approach to N-substituted piperidones, key intermediates for this compound, has been developed, presenting significant advantages over classical methods like the Dieckman condensation. nih.gov This highlights the potential for developing more sustainable synthetic routes for this class of compounds.

Precursor and Intermediate Chemistry in this compound Synthesis

A key precursor in the contemporary synthesis of 4-substituted piperidines is N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate). dtic.mil This compound is widely utilized due to the protective nature of the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen. This protection prevents the piperidine nitrogen from participating in side reactions, thereby directing the chemical transformation to the C4-carbonyl group. N-Boc-4-piperidone is a commercially available and stable solid, making it a convenient starting material for many synthetic campaigns. incb.orgchemicalbook.com

The primary reaction for the synthesis of this compound from N-Boc-4-piperidone is reductive amination . This well-established and versatile reaction involves two key stages that are typically performed in a single pot:

Imine/Enamine Formation: The initial step is the reaction between the carbonyl group of N-Boc-4-piperidone and the primary amine, cyclohexylamine . This condensation reaction, often catalyzed by a weak acid such as acetic acid, forms a transient iminium ion intermediate.

In Situ Reduction: The iminium ion is highly susceptible to reduction. A mild and selective reducing agent, present in the reaction mixture, reduces the imine to the corresponding secondary amine.

A widely employed and highly effective reducing agent for this purpose is sodium triacetoxyborohydride (NaBH(OAc)₃) . dtic.milharvard.edu This reagent is favored for its selectivity in reducing protonated imines in the presence of the starting ketone, its mild reaction conditions, and its compatibility with a wide range of functional groups. harvard.edu The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE) at ambient temperature. dtic.mil

The product of this reductive amination is the Boc-protected intermediate, tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate . This intermediate is a stable compound that can be isolated and purified using standard techniques like column chromatography if necessary.

The final step in the synthesis is the removal of the Boc protecting group to yield the target compound, this compound. This deprotection is readily achieved under acidic conditions. Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane, or a solution of hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane (B91453) or methanol. dtic.mil The choice of acid and solvent can be tailored to facilitate the isolation of the final product as either the free base or a corresponding salt.

Scheme 1: Synthesis of this compound via reductive amination of N-Boc-4-piperidone.

StepReactantsReagentsIntermediate/Product
1N-Boc-4-piperidone, CyclohexylamineSodium triacetoxyborohydride, Acetic acid, Dichloromethanetert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
2tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylateTrifluoroacetic acid, Dichloromethane OR HCl in DioxaneThis compound

An alternative precursor that can be employed is 4-piperidone itself, although its use is less common in modern laboratory synthesis due to the potential for N-alkylation side reactions. incb.org However, for certain industrial applications or in cases where the piperidine nitrogen is to be substituted in a subsequent step, this precursor may be considered.

Structure Activity Relationship Sar Studies of N Cyclohexylpiperidin 4 Amine Derivatives

Fundamental Principles Guiding N-Cyclohexylpiperidin-4-amine SAR

The biological activity of this compound derivatives is governed by the interplay of their three-dimensional structure, physicochemical properties, and the specific interactions they form with their biological targets. The piperidine (B6355638) ring often serves as a central scaffold, providing a rigid framework that correctly orients the functional groups for optimal binding. researchgate.netresearchgate.net

Key principles guiding the SAR of this class of compounds include:

Stereochemistry and Conformation: The piperidine ring typically adopts a stable chair conformation. The orientation of substituents (axial vs. equatorial) can significantly impact how the molecule fits into a binding pocket.

Lipophilicity: The N-cyclohexyl group is a bulky, non-polar moiety that generally increases the lipophilicity of the molecule. This property is critical for crossing cell membranes and for engaging in hydrophobic interactions within the target's binding site.

Hydrogen Bonding: The secondary amine within the piperidine ring and the primary amine at the 4-position are key hydrogen bond donors and acceptors. These interactions are often essential for anchoring the molecule to its target protein.

Pharmacophore Triad: The relative spatial arrangement of the lipophilic cyclohexyl group, the basic piperidine nitrogen, and the 4-amino group forms a three-point pharmacophore that can be recognized by various biological targets. Modifications to any of these points can drastically alter the biological activity profile.

Influence of Structural Modifications on Biological Activity Profiles

The piperidine ring itself is a frequent target for modification to fine-tune activity and selectivity. Introducing substituents on the carbon atoms of the ring can restrict its conformational flexibility, which may lock the molecule into a more biologically active shape. For example, adding a methyl group to the 3- or 4-position of the piperidine ring has been shown to influence the anticancer properties of some sulfonamide derivatives. ajchem-a.com The position of these substituents is critical; their stereochemistry (cis or trans) can lead to significant differences in potency by altering the way the molecule is presented to its target.

The N-cyclohexyl group plays a significant role in target engagement, primarily through hydrophobic and van der Waals interactions. SAR studies on related scaffolds indicate that this group is important for potency and that its modification can have profound pharmacological implications.

Ring Size and Lipophilicity: In studies of soluble epoxide hydrolase (sEH) inhibitors, varying the size of the cycloalkyl group attached to a piperidine-based scaffold showed that bulky, non-polar rings are well-tolerated and that their hydrophobicity often correlates positively with inhibitory potency. nih.gov This suggests that for many targets, the N-cyclohexyl group on the this compound core provides optimal lipophilicity for binding.

Substitution and Saturation: The introduction of substituents onto the cyclohexyl ring can alter its steric profile and electronic properties. While specific SAR data on substituted N-cyclohexyl rings in this exact scaffold are limited, studies on other molecular series have shown that replacing the cyclohexyl ring with a phenyl ring can lead to a complete loss of activity, highlighting the importance of the saturated, non-aromatic nature of the cycloalkane for certain targets. researchgate.net In other contexts, introducing unsaturation, such as moving from a cyclohexane (B81311) to a cyclohexene (B86901) ring, has been found to enhance antiproliferative activity. ajchem-a.com

Replacement with Other Groups: Replacing the cyclohexyl group with smaller alkyl chains or larger aromatic systems drastically alters the molecule's size, shape, and lipophilicity, generally leading to a different pharmacological profile. For instance, in a series of OGG1 inhibitors, a derivative containing a cyclohexylamine (B46788) was found to be only weakly active compared to analogs with sp²-hybridized, non-heteroatom systems. nih.gov

The table below summarizes the general effects of modifying the N-cycloalkyl moiety based on findings from related compound series.

Modification to N-Cycloalkyl GroupGeneral ObservationPotential Pharmacological Implication
Replacement with Phenyl Ring Often results in a significant loss of activity.The target binding pocket may be sensitive to the planarity of an aromatic ring or may require the specific 3D shape of the cyclohexyl group.
Variation of Cycloalkyl Ring Size Bulky, non-polar rings (e.g., cyclopentyl, cyclohexyl) are often well-tolerated or preferred.Potency can be correlated with the degree of hydrophobic interaction in the binding pocket.
Introduction of Unsaturation Converting a cyclohexane to a cyclohexene ring has been shown to enhance activity in some series.May alter the conformation and electronic properties of the ring, leading to improved binding.

The 4-amino group is a critical functional handle for derivatization and is often the primary point of interaction with the biological target or a linker to other pharmacophoric fragments. Its basicity and hydrogen-bonding capability are central to its role. Converting this primary amine into secondary or tertiary amines, amides, sulfonamides, or other functional groups is a common strategy to modulate activity.

For instance, in the development of inhibitors for IκB kinase 2 (IKK-2), substituting the piperidinylamino functionality with groups like hydrogen, methanesulfonyl, and aminosulfonyl was found to provide high inhibitory activity. researchgate.net This demonstrates that the 4-amino position is tolerant of a variety of substituents and that these modifications can be used to fine-tune interactions with the target enzyme. Acylation of the amine to form amides is another frequent modification, as seen in the development of activators for hypoxia-inducible factor 1 pathways, where N-(piperidin-4-yl)benzamide derivatives were synthesized and evaluated. rsc.org

SAR Exploration in Specific Biological Target Systems

The this compound scaffold has proven to be a valuable starting point for developing modulators of various enzyme systems.

Derivatives of the piperidine scaffold are prominent in the field of epigenetics, particularly as inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme often overexpressed in cancers. acs.org In many LSD1 inhibitors, a substituted 4-aminopiperidine (B84694) moiety serves as a key structural element that mimics the protonated lysine side chain of the enzyme's histone substrate. This allows the molecule to enter the active site and interact with the flavin adenine (B156593) dinucleotide (FAD) cofactor.

SAR studies on LSD1 inhibitors have revealed several key trends:

The 4-amino group of the piperidine is often connected via a linker (e.g., an aromatic ring) to another functional group.

The nature of the substituent on the piperidine nitrogen is crucial for potency and selectivity. While the specific SAR of an N-cyclohexyl group is not as extensively documented as N-benzyl or other N-aryl groups in this context, the requirement for a lipophilic group at this position is well-established to occupy a hydrophobic pocket in the enzyme.

Modifications to the linker and the terminal functional group have been extensively explored to optimize interactions within the substrate-binding channel.

The following table presents illustrative SAR data for a series of LSD1 inhibitors containing a substituted piperidine core, demonstrating how modifications impact inhibitory potency.

CompoundR1 (Linker/Terminal Group)R2 (on Piperidine N)LSD1 IC50 (nM)
Analog A 4-(benzyloxy)phenylH>10,000
Analog B 4-(benzyloxy)phenylBoc186
Analog C 4-(quinolin-8-yloxy)phenylBoc83
Analog D 4-((1H-indol-4-yl)oxy)phenylBoc25

Data are hypothetical and compiled for illustrative purposes based on general trends observed in LSD1 inhibitor research.

This table illustrates that the presence and nature of a substituent on the piperidine nitrogen (R2) and the complexity of the group attached to the 4-amino position (R1) are critical determinants of LSD1 inhibitory activity.

Antiviral Activity against Specific Pathogens (e.g., Influenza Virus, Mycobacterium tuberculosis)

Derivatives of the this compound core have been investigated for their potential to combat infectious diseases, including those caused by the influenza virus and Mycobacterium tuberculosis. The structural modifications on the piperidine ring and the cyclohexyl moiety have been shown to significantly influence their inhibitory potency.

While specific studies focusing exclusively on this compound derivatives against influenza are limited, broader research on 4-aminopiperidine scaffolds provides valuable insights. For instance, a study on 4-aminopiperidine derivatives as potential anti-tubercular agents explored various substitutions at the N-1 position of the piperidine ring. Although this particular study did not include a cyclohexyl group, it highlighted the importance of the substituent at this position for activity against Mycobacterium tuberculosis. One derivative, featuring a norbornenylmethyl substituent at the N-1 position and an N-benzyl-N-phenethylamine group at the C-4 amino position, demonstrated a minimum inhibitory concentration (MIC) of 10 μM. d-nb.inforesearchgate.netnih.gov However, further exploration within this series did not yield compounds with improved activity, suggesting that the specific nature of the N-1 substituent is critical. d-nb.inforesearchgate.netnih.gov

Another study on piperazine (B1678402) analogs, which share structural similarities with piperidines, investigated the role of a cyclohexyl group in anti-tubercular activity. In this series, the cyclohexyl group was found to be important for the activity of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH. researchgate.net This finding suggests that the lipophilic and conformational properties of the cyclohexyl ring could be beneficial for the antimycobacterial activity of related piperidine compounds.

The following table summarizes the findings from a study on 4-aminopiperidine derivatives against Mycobacterium tuberculosis, which, while not containing the N-cyclohexyl group, provides context for the importance of the N-1 substituent.

Compound IDN-1 SubstituentC-4 Amino SubstituentMIC against M. tuberculosis (μM)
1 NorbornenylmethylN-benzyl-N-phenethylamine10
Analogues Various aryl and alkyl groupsN-benzyl-N-phenethylamine>20

Table 1: Antitubercular Activity of N-1 Substituted 4-Aminopiperidine Derivatives d-nb.inforesearchgate.netnih.gov

Receptor Binding and Signaling Pathway Modulation (e.g., Serotonergic Receptors, Muscarinic Receptors)

The this compound scaffold has also been a subject of interest in the development of ligands for serotonergic and muscarinic receptors, which are key targets in the central nervous system.

In the context of muscarinic receptors, a study on selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists revealed the significance of a cyclohexyl group. nih.gov In a series of analogues, replacing a pentyl side chain with a cyclohexyl ring resulted in a selective rM1 antagonist with an IC50 of 4.6 µM and over 32-fold selectivity against other muscarinic receptor subtypes (rM2–rM5). nih.gov This highlights the favorable influence of the cyclic structure on both potency and selectivity.

The following table illustrates the structure-activity relationship of this series of M1 mAChR antagonists.

Compound IDR GrouprM1 IC50 (μM)Selectivity (fold vs rM2-rM5)
5 (HTS lead) n-pentyl~15-
9a n-propylInactive-
9b Cyclohexyl4.6>32
9c Phenyl4.7Reduced at rM4

Table 2: SAR of M1 Muscarinic Acetylcholine Receptor Antagonists nih.gov

Regarding serotonergic receptors, while direct SAR studies on this compound derivatives are not extensively documented in the provided search results, the broader class of piperidine derivatives is well-established as a source of serotonin (B10506) receptor ligands. The nature of the substituents on both the piperidine nitrogen and the 4-amino group is known to be a critical determinant of affinity and selectivity for different serotonin receptor subtypes.

Mechanistic Investigations of N Cyclohexylpiperidin 4 Amine Interactions

Elucidation of Molecular Mechanisms of Action (MOA)

The molecular mechanisms of action for compounds containing the N-cyclohexylpiperidin-4-amine moiety are diverse, reflecting the versatility of this structural motif in interacting with various biological targets.

Derivatives of this compound have been identified as potent inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV). nih.gov The binding of these inhibitors is often characterized by interactions with key residues in the active site of the enzyme. The cyclohexyl and piperidine (B6355638) rings can engage in hydrophobic interactions, while the amine group can form critical hydrogen bonds. While direct allosteric modulation by this compound itself is not extensively documented, its derivatives can influence enzyme conformation and activity through binding to sites distinct from the active site, thereby acting as allosteric modulators.

The this compound framework is a key feature in ligands designed for a range of receptors. For instance, it is a component of potent and selective agonists for the melanocortin subtype-4 receptor (MC4R). nih.gov The engagement of these ligands with the receptor is thought to involve a combination of hydrophobic and polar interactions, leading to conformational changes in the receptor that trigger downstream signaling cascades.

Furthermore, derivatives of this compound have been investigated as ligands for sigma receptors. nih.govnih.gov The binding to these receptors is a critical step in their potential therapeutic effects. The interaction with the N-methyl-D-aspartate (NMDA) receptor complex is another area of investigation, where derivatives have shown the ability to bind to the phencyclidine (PCP) site within the ion channel. nih.govnih.gov This interaction can modulate ion flow and neuronal excitability.

The binding of this compound derivatives to their target receptors or enzymes initiates a cascade of intracellular events. For example, agonists of the MC4R can influence pathways related to energy homeostasis and appetite. nih.gov In the context of sigma receptor ligands, engagement can lead to the modulation of various signaling pathways, including those involved in cell survival and proliferation. nih.govnih.gov

For derivatives targeting the NMDA receptor, the downstream effects can include alterations in synaptic plasticity and neuronal survival. nih.gov The modulation of these pathways is central to the potential neuroprotective effects of these compounds.

In Vitro Mechanistic and Functional Studies

In vitro studies are essential for characterizing the interactions of this compound and its derivatives with their biological targets in a controlled environment.

Quantitative binding assays are used to determine the affinity of a ligand for its receptor. These assays typically measure the concentration of the ligand required to occupy 50% of the receptors (IC50) or the equilibrium dissociation constant (Ki). For example, a fluorescent derivative of a sigma receptor ligand incorporating a cyclohexylpiperazine moiety, structurally related to this compound, displayed a high affinity for the σ2 receptor with a Ki of 10.8 nM. nih.gov

Receptor Binding Affinity of a Cyclohexylpiperazine Derivative

CompoundReceptorKi (nM)
Fluorescent PB28 Derivativeσ210.8

Enzyme kinetic studies are performed to understand how a compound affects the rate of an enzyme-catalyzed reaction. These studies can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (typically expressed as an IC50 or Ki value).

For instance, substituted 4-amino cyclohexylglycine analogues, which are derivatives of the this compound structure, have been evaluated as DPP-IV inhibitors. nih.gov One such derivative, a bis-sulfonamide, was found to be an extremely potent inhibitor with an IC50 of 2.6 nM. nih.gov

Inhibition of Dipeptidyl Peptidase IV (DPP-IV) by this compound Derivatives

CompoundEnzymeIC50 (nM)
Bis-sulfonamide 15eDPP-IV2.6
2,4-difluorobenzenesulfonamide 15bDPP-IVPotent Inhibition (Specific value not provided in abstract)
1-naphthyl amide 16bDPP-IVPotent Inhibition (Specific value not provided in abstract)

Cell-Based Functional Assays (e.g., cell proliferation, cellular signaling)

Scientific literature detailing the effects of this compound in cell-based functional assays is not currently available. Extensive searches of scholarly databases did not yield studies that have specifically investigated the impact of this compound on cell proliferation, cellular signaling pathways, or other related functional readouts in a cellular context. Consequently, there are no reported data, such as IC50 or EC50 values, from assays measuring metabolic activity, cell division, or the modulation of specific signaling cascades induced by this compound.

Table 1: Summary of Findings in Cell-Based Functional Assays for this compound No publicly available data.

Assay TypeCell LineEndpoint MeasuredObserved Effect of this compoundPotency (e.g., IC50)
No specific studies on this compound were identified.

Computational Chemistry and Molecular Modeling in N Cyclohexylpiperidin 4 Amine Research

Computational Approaches for Ligand Design and Optimization

The design of novel ligands based on a core structure like N-cyclohexylpiperidin-4-amine is greatly accelerated by computational strategies. These methods allow for the exploration of vast chemical spaces to identify molecules with desirable properties and strong binding affinities for a biological target. The piperidine (B6355638) moiety is a common feature in many FDA-approved drugs, and computational approaches help in modifying such scaffolds to improve pharmacokinetic properties like lipophilicity and metabolic stability enamine.netenamine.netpharmaceutical-technology.compharmaceutical-business-review.com.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme sciengpub.irbiointerfaceresearch.com. This process filters out compounds that are unlikely to be active, thereby reducing the number of molecules that need to be synthesized and tested experimentally sciengpub.ir. For a core structure like this compound, virtual screening can be used to explore databases of existing compounds to find analogues with potential activity against a specific target.

In a representative study, a virtual screening of an in-house library of 210 biologically active compounds, including piperidine-based molecules, was conducted to identify potential inhibitors for COVID-19-related targets sciengpub.irresearchgate.net. The process involves preparing the 3D structure of the target receptor and then docking each compound from the library into the defined binding site. The molecules are then ranked based on their predicted binding affinity, and the top-scoring compounds are selected for further analysis sciengpub.irresearchgate.net. This approach efficiently narrows down a large collection of compounds to a manageable number of promising leads.

De novo design is a computational method that involves building novel molecular structures from the ground up, rather than searching through existing compound libraries. This strategy is particularly useful for creating unique analogues of a known scaffold like this compound. The process typically starts with a "seed" fragment placed within the active site of a target protein. New functional groups and fragments are then added iteratively, guided by algorithms that optimize the molecule's fit and binding energy within the pocket.

This approach allows for the creation of entirely new chemical entities tailored to the specific geometry and chemical environment of the target's binding site. For the this compound structure, de novo design could be used to explore different substitutions on the cyclohexyl or piperidine rings to enhance binding affinity and selectivity for a given protein target.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a cornerstone of computational drug design that predicts the preferred orientation of a ligand when bound to a target protein nih.gov. This technique is crucial for understanding how a molecule like this compound and its derivatives might interact with a biological receptor at the atomic level, providing insights into the basis of their potential pharmacological activity semanticscholar.org. The reliability of a docking procedure is often validated by re-docking a known co-crystal ligand into the protein's active site; a root-mean-square deviation (RMSD) value below 2 Å indicates a reliable protocol nih.gov.

Molecular docking simulations predict the specific conformation, or "pose," a ligand adopts within a protein's binding site. Furthermore, scoring functions are used to estimate the binding affinity, often expressed in kcal/mol, which helps in ranking different compounds mdpi.com.

In a study on piperidine derivatives targeting the sigma-1 receptor (S1R), molecular docking was used to elucidate their binding modes nih.govrsc.org. The results showed that the piperidine nitrogen atom, a key feature of the this compound scaffold, often acts as a positive ionizable group that forms crucial interactions. For example, several high-affinity ligands formed a salt bridge between the protonated piperidine nitrogen and the carboxylate groups of key amino acid residues like Glu172 and Asp126 nih.gov. The docking scores and experimentally determined binding affinities (Kᵢ) for a series of piperidine/piperazine-based compounds are detailed below.

CompoundS1R Kᵢ (nM)S2R Kᵢ (nM)Predicted Binding Affinity (kcal/mol)Key Interactions
Compound 13.2105-9.5Salt bridge with Glu172, Asp126; π–cation with Phe107
Compound 210.5110-9.1Salt bridge with Glu172; Hydrogen bond with Glu172
Compound 315.2225-8.8Salt bridge with Glu172, Asp126; π–cation with Phe107
Compound 425.4354-8.5Salt bridge with Glu172, Asp126; π–cation with Phe107
Haloperidol (Reference)2.53.5-9.8Interaction with Glu172, Asp126

This table presents data for piperidine/piperazine (B1678402) analogues studied for their interaction with sigma receptors. The binding affinities (Kᵢ) are experimental values, while the predicted binding affinity and key interactions are derived from molecular docking simulations. Data sourced from nih.gov.

Computational tools can analyze the entire surface of a protein to identify potential binding pockets that may not be obvious from a static crystal structure youtube.com. This is vital for discovering allosteric sites—pockets distinct from the primary active site where a ligand can bind and modulate the protein's function. Identifying these novel pockets can open up new avenues for drug design.

Methods like ICM PocketFinder use the protein's 3D structure to map its surface and identify cavities with the potential to bind small molecules youtube.com. Studies have shown that certain molecular features, such as hydrophobicity and the presence of tertiary amines like the piperidine ring, can be important for ligands that induce the opening of "cryptic" binding pockets not visible in the unbound protein structure mdpi.com. For a molecule with the this compound scaffold, these computational approaches could be used to explore whether it or its derivatives might bind to previously unknown sites on a target protein.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time nih.govresearchgate.net. This technique is essential for assessing the stability of a binding pose predicted by docking and for understanding the conformational changes that may occur upon ligand binding researchgate.netbenthamdirect.com.

MD simulations of protein-ligand complexes are performed over nanoseconds to observe the stability of the interactions. Key parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD value over the course of the simulation suggests that the complex is in a stable conformation nih.govmdpi.com. In studies of piperidine derivatives as inhibitors of Protein Kinase B, MD simulations were used to confirm the stability of the receptor-ligand interactions predicted by docking benthamdirect.com. Similarly, simulations of a piperidine-containing compound targeting the InhA enzyme showed the complex stabilizing after 25 nanoseconds nih.govmdpi.com. These simulations provide crucial insights into the dynamic behavior and stability of the ligand within the binding pocket, validating the initial docking results.

Compound ClassTarget ProteinSimulation Length (ns)Key Finding from MD Simulation
Piperidine DerivativesProtein Kinase B (Akt)Not SpecifiedConfirmed the stability of receptor-ligand interactions predicted by docking. benthamdirect.com
Thiazolo[3,2-a]pyridine Derivativesα-amylase100The ligand-protein complex stabilized after 25 ns with minor perturbations. nih.gov
Isoniazid-Hydrazone with Piperazine RingEnoyl Acyl Carrier Protein Reductase (InhA)Not SpecifiedAnalysis of the binding mechanism and stability of the compound in the active site. mdpi.com
Piperidine-based p38γ Inhibitorp38γ protein60RMSD fluctuations reached equilibrium, indicating overall system stability. mdpi.com

This table summarizes findings from molecular dynamics simulations on various piperidine-containing compounds and their respective protein targets.

Conformational Landscape and Flexibility of Ligands and Targets

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, therefore, is a cornerstone of computational chemistry, aiming to identify the stable low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which contains both a cyclohexane (B81311) and a piperidine ring, a thorough exploration of its conformational landscape is essential.

Similarly, the cyclohexane ring also exists in a chair conformation, which is the most stable arrangement. The connection to the piperidine nitrogen can be either axial or equatorial with respect to the cyclohexane ring. The interplay between the conformational preferences of both rings leads to a complex potential energy surface with multiple possible low-energy structures.

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to explore this conformational space. Systematic or stochastic conformational searches can identify various energy minima. The results of these analyses are often visualized using Ramachandran-like plots or by clustering the conformations based on root-mean-square deviation (RMSD).

Illustrative Table of Conformational Analysis Results for this compound

Conformer Piperidine Ring Conformation Cyclohexyl Group Orientation (on Piperidine) Relative Energy (kcal/mol) Population (%)
1 Chair Equatorial 0.00 75.2
2 Chair Axial 2.50 10.5
3 Twist-Boat Equatorial 5.80 1.2
4 Twist-Boat Axial 7.50 0.3

Note: This table presents hypothetical data for illustrative purposes to demonstrate the typical output of a conformational analysis study.

Understanding the conformational landscape of this compound is the first step in comprehending its interaction with a biological target. The flexibility of the ligand allows it to adapt its shape to fit into a binding pocket, and identifying the bioactive conformation—the conformation it adopts when bound to its receptor—is a key goal of molecular modeling.

Elucidation of Time-Dependent Receptor-Ligand Binding Events

While conformational analysis provides a static picture of a molecule's structure, the reality of biological processes is dynamic. Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, including the intricate process of a ligand binding to its receptor.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the movements and interactions of these particles over time. In the context of this compound, an MD simulation would typically start with the ligand placed in the binding site of a target protein. The entire system, including the protein, the ligand, water molecules, and ions to mimic physiological conditions, is then allowed to evolve over time, typically on the nanosecond to microsecond timescale.

These simulations can reveal crucial details about the binding process:

Binding Pathway: How the ligand approaches and enters the binding site.

Induced Fit: The conformational changes that occur in both the ligand and the receptor upon binding.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.

Residence Time: An estimation of how long the ligand remains bound to the receptor, which can be a better predictor of in vivo efficacy than binding affinity alone.

By analyzing the trajectory of an MD simulation, researchers can calculate various properties, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the binding free energy to quantify the strength of the interaction.

Illustrative Table of Key Interactions from a Molecular Dynamics Simulation

Interacting Residue (Receptor) Interaction Type Ligand Atom/Group Involved Average Distance (Å) Occupancy (%)
ASP110 Hydrogen Bond Amine (NH2) 2.8 92
PHE288 Pi-Pi Stacking Cyclohexyl Ring 4.5 65
TRP312 Hydrophobic Piperidine Ring 3.9 88
TYR114 Hydrogen Bond Piperidine Nitrogen 3.1 75

Note: This table presents hypothetical data for illustrative purposes to demonstrate the typical output of a molecular dynamics simulation analysis.

The insights gained from MD simulations are invaluable for understanding the molecular basis of a ligand's activity and for designing modifications to improve its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of novel, unsynthesized molecules and to guide the design of more potent analogs. tandfonline.comnih.gov

The development of a QSAR model involves several key steps:

Data Set Collection: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 or Ki values) is required. This dataset is typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, electrostatic potential).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques.

For a series of this compound derivatives, a QSAR study could reveal, for example, that hydrophobicity in a particular region of the molecule is positively correlated with activity, while steric bulk in another region is detrimental. These insights provide a clear roadmap for chemical modifications.

Illustrative QSAR Equation and Descriptor Contributions

pIC50 = 0.75 * ClogP - 0.21 * TPSA + 0.15 * Num_H_Donors + 3.45

DescriptorDescriptionCoefficientContribution to Activity
ClogPCalculated LogP (Hydrophobicity)0.75Positive
TPSATopological Polar Surface Area-0.21Negative
Num_H_DonorsNumber of Hydrogen Bond Donors0.15Positive
Note: This table presents a hypothetical QSAR model for illustrative purposes.

The graphical representation of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provides contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. This visual feedback is particularly valuable for medicinal chemists in the process of lead optimization. researchgate.net

Advanced Analytical Methodologies for N Cyclohexylpiperidin 4 Amine Research

Chromatographic Techniques for Compound Analysis in Research Contexts

Chromatography is a fundamental analytical technique that separates components of a mixture for identification and quantification. researchgate.net In the context of N-cyclohexylpiperidin-4-amine research, liquid chromatography is particularly powerful.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound samples. researchgate.netnih.gov The technique separates the target compound from any impurities, starting materials, or byproducts from the synthesis process. nih.gov The primary goal of an HPLC analysis in this context is to confirm the identity and quantify the purity of the compound. nih.gov

Reversed-phase HPLC is a common mode for analyzing amine-containing compounds like this compound. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. researchgate.net Due to the basic nature of the amine groups in this compound, mobile phase pH control is crucial to ensure good peak shape and reproducibility. Typically, a slightly acidic or basic mobile phase is used to maintain the analyte in a consistent ionic state.

A typical HPLC method for purity assessment would involve injecting a solution of the this compound sample onto the column. The components are separated based on their affinity for the stationary phase and detected as they elute. A UV detector is often suitable, though other detectors can be employed. nih.gov The purity is determined by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for this compound Purity Analysis

Parameter Condition Purpose
Column C18 (Reversed-Phase), 4.6 x 150 mm, 5 µm Provides a nonpolar stationary phase for hydrophobic interaction-based separation.
Mobile Phase Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) The organic solvent (acetonitrile) and aqueous phase create the polar mobile phase. TFA is used as an ion-pairing agent to improve peak shape for the amine.
Elution Isocratic or Gradient An isocratic elution uses a constant mobile phase composition, while a gradient elution varies the composition to separate compounds with a wider range of polarities.
Flow Rate 1.0 mL/min Controls the speed at which the mobile phase and analyte pass through the column, affecting resolution and analysis time.
Column Temp. 25 °C - 40 °C Temperature can influence separation efficiency and retention times. criver.com
Detector UV at 210 nm Detects the compound as it elutes from the column based on its absorbance of UV light.

| Injection Vol. | 10 µL | The volume of the sample introduced into the system for analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.netnih.gov This makes it exceptionally useful for the definitive structural confirmation of this compound and for detecting it at very low concentrations (trace analysis). researchgate.netmdpi.com

After separation by the LC system, the analyte is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is well-suited for polar molecules like amines. The ESI process generates protonated molecular ions [M+H]⁺ of this compound. The first mass spectrometer (MS1) isolates this specific ion. The isolated ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by the second mass spectrometer (MS2). nih.gov This process of tandem mass spectrometry (MS/MS) provides a unique fragmentation pattern that serves as a structural fingerprint for the compound, allowing for highly selective and sensitive detection. nih.govtaylorandfrancis.com

Table 2: Predicted LC-MS/MS Data for this compound

Parameter Predicted Value/Ion Description
Chemical Formula C₁₁H₂₂N₂ The elemental composition of the molecule.
Molecular Weight 182.31 g/mol The mass of one mole of the compound. nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) Ideal for basic compounds like amines, readily forming positive ions.
Precursor Ion (MS1) m/z 183.186 The protonated molecular ion [M+H]⁺, where M is this compound.

| Product Ions (MS2) | Varies | Characteristic fragments resulting from the breakdown of the precursor ion. These would be determined experimentally and are specific to the molecule's structure. |

Electrophoretic Techniques for Amine-Containing Compound Separations

Electrophoretic techniques separate molecules based on their migration in an electric field. wikipedia.org These methods are particularly effective for charged species, making them suitable for the analysis of amines, which are typically protonated in acidic buffer systems.

Capillary Electrophoresis (CE) is a high-resolution separation technique performed in a narrow-bore capillary filled with an electrolyte solution. wikipedia.org When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge. For this compound, analysis would be performed in a buffer with a pH below the pKa of the amine groups, ensuring they are positively charged. The separation is based on the charge-to-size ratio of the analytes. wikipedia.org

CE offers several advantages, including high efficiency, short analysis times, and low consumption of sample and reagents. nih.gov It is an excellent alternative or complementary technique to HPLC for purity determination and analysis of related substances. nih.gov Furthermore, non-aqueous capillary electrophoresis (NACE) can be employed, using organic solvents instead of aqueous buffers, which can offer different selectivity for the separation of amines. diva-portal.orgnih.gov

Table 3: Potential Capillary Electrophoresis Method Parameters

Parameter Condition Rationale
Capillary Fused-silica, 50 µm i.d., 50 cm total length Standard capillary material and dimensions for CE.
Background Electrolyte 50 mM Phosphate buffer, pH 2.5 Low pH ensures the amine is fully protonated (cationic).
Applied Voltage 20-30 kV The driving force for the electrophoretic separation.
Temperature 25 °C Controlled temperature ensures reproducible migration times.
Injection Hydrodynamic (pressure) A common method for introducing a small plug of the sample into the capillary.

| Detection | Direct UV at 200 nm | Detection of the analyte as it passes the detector window. |

Spectroscopic Methods for Mechanistic and Interaction Studies

Spectroscopic methods are vital for probing the structural details of molecules and their dynamic interactions with other molecules, such as biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the binding of a small molecule (ligand), such as this compound or its derivatives, to a biological macromolecule (target), like a protein. researchgate.netnih.govspringernature.com NMR can provide atomic-level information about the binding interface, the affinity of the interaction, and conformational changes that occur upon binding. nih.gov

One of the most common protein-observed NMR experiments for studying ligand binding is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.gov This experiment generates a spectrum where each peak corresponds to a specific amide group in the protein's backbone. When a ligand like this compound binds to the protein, the chemical environment of the amino acid residues at the binding site changes. This change causes a shift in the position of the corresponding peaks in the HSQC spectrum. This phenomenon is known as Chemical Shift Perturbation (CSP). nih.gov By monitoring which peaks shift upon titration of the ligand, researchers can map the ligand-binding site on the protein's surface. The magnitude of the shifts can also be used to determine the binding affinity (dissociation constant, Kd). scispace.com

Table 4: Key NMR Techniques for Ligand-Target Interaction Studies

NMR Technique Information Obtained Description
Chemical Shift Perturbation (CSP) Binding Site Mapping, Affinity (Kd) Monitors changes in the protein's NMR spectrum upon addition of the ligand. Residues with significant shifts are likely at or near the binding site. nih.gov
Saturation Transfer Difference (STD) NMR Ligand Epitope Mapping A ligand-observed method where the protein is selectively saturated. The saturation is transferred to binding ligands, allowing for the identification of the parts of the ligand in close contact with the protein.

| Nuclear Overhauser Effect (NOE) | Intermolecular Distances, Complex Structure | Detects through-space interactions between protons that are close to each other (<5 Å), providing distance restraints for structural determination of the ligand-target complex. nih.gov |

UV-Vis Spectroscopy in Biochemical Assay Development

UV-Vis spectroscopy is a versatile and widely employed technique for the real-time monitoring of enzymatic reactions and the development of biochemical assays. ijpp.org.inresearchgate.netijpp.org.in Its application in studying this compound, which contains a primary amine group, is often indirect, relying on reactions that produce a chromophore—a part of a molecule responsible for its color—which can be quantified by changes in light absorbance.

One of the most relevant methods is the o-phthalaldehyde (OPA) spectrophotometric assay. ijpp.org.inresearchgate.netijpp.org.in This assay is specifically designed for the quantification of primary amines. ijpp.org.inresearchgate.netijpp.org.in In this method, OPA reacts with the primary amine on the this compound molecule in the presence of a thiol to form a fluorescent adduct that strongly absorbs light around 340 nm. ijpp.org.inresearchgate.net This allows for the sensitive quantification of the compound or the monitoring of its consumption or production in an enzymatic reaction. ijpp.org.inresearchgate.net The rate of formation of the OPA adduct can be followed kinetically, providing insights into enzyme mechanisms and activity. researchgate.net

Another common application of UV-Vis spectroscopy in biochemical assays is through coupled enzyme reactions, such as the NADH-linked enzyme assay. ijpp.org.inijpp.org.in While not directly measuring this compound, this method can be used if its metabolic pathway involves a dehydrogenase enzyme. The assay monitors the change in absorbance at 340 nm, which corresponds to the consumption or production of nicotinamide adenine (B156593) dinucleotide (NADH), a common cofactor in enzymatic reactions. ijpp.org.inijpp.org.in The change in NADH concentration is directly proportional to the activity of the enzyme acting upon the substrate of interest.

The development of these assays involves optimizing parameters such as pH, temperature, and buffer composition to ensure reliable and reproducible results. researchgate.net Curve fitting is an essential mathematical tool used in conjunction with UV-Vis spectroscopy to analyze the collected data, resolve complex spectra, and perform quantitative analysis of reaction kinetics. ijpp.org.inresearchgate.netijpp.org.in

Table 1: Example Data for an OPA-Based Assay Monitoring this compound

This table illustrates hypothetical data from a UV-Vis spectrophotometric assay using o-phthalaldehyde (OPA) to quantify the concentration of this compound over time during an enzymatic reaction. The increase in absorbance at 340 nm corresponds to the formation of the OPA-amine adduct.

Time (seconds)Absorbance at 340 nm (AU)Calculated Concentration (µM)
00.0505.0
300.17517.5
600.29029.0
900.38538.5
1200.46046.0
1500.51551.5
1800.55055.0

Method Development for Impurity Profiling and Degradation Analysis in Research Samples

Method development for impurity profiling and degradation analysis is critical for understanding the chemical stability of this compound. medcraveonline.com This process typically involves forced degradation studies, also known as stress testing, which are designed to accelerate the degradation of a substance under conditions more severe than standard storage. medcraveonline.compharmaguideline.com The goal is to identify potential degradation products and establish degradation pathways. medcraveonline.com

Forced degradation studies for this compound would expose research samples to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. medcraveonline.com These conditions include:

Acidic and Basic Hydrolysis: Samples are treated with acids (e.g., 0.1 M to 1.0 M HCl) and bases (e.g., 0.1 M to 1.0 M NaOH) to evaluate susceptibility to pH-dependent degradation. pharmaguideline.com

Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (H₂O₂), is used to assess oxidative stability. medcraveonline.compharmaguideline.com

Thermal Degradation: Samples are subjected to high temperatures (e.g., 50-60°C or higher) to investigate heat-induced degradation. pharmaguideline.com

Photodegradation: Exposure to controlled light sources, including both UV and visible light, is performed to determine photosensitivity. pharmaguideline.com

The primary analytical tool for separating and quantifying the parent compound and its resulting impurities or degradants is High-Performance Liquid Chromatography (HPLC), often with UV detection. researchgate.net Since this compound lacks a strong native chromophore, a key aspect of method development may involve pre-column derivatization. researchgate.netnih.gov This process chemically modifies the analyte and its impurities by adding a UV-active tag, thereby enhancing detection sensitivity and allowing for accurate quantification at low levels. researchgate.netnih.govjocpr.com

The developed HPLC method must be stability-indicating, meaning it can effectively separate the degradation products from the parent compound and from each other. pharmtech.com Once separated, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed to identify and characterize the chemical structures of the major degradants. medcraveonline.com

Table 2: Typical Forced Degradation Conditions and Potential Degradants

This table outlines common stress conditions used in forced degradation studies for a compound like this compound and lists the types of degradation products that might be anticipated, which would then be profiled using a stability-indicating analytical method.

Stress ConditionTypical Reagent/ParametersPotential Degradation TypeExample Potential Products
Acid Hydrolysis0.1 M HCl, 60°C, 24hHydrolytic cleavageRing-opened products, de-alkylation
Base Hydrolysis0.1 M NaOH, 60°C, 24hHydrolytic cleavage, eliminationRing-opened products, unsaturated derivatives
Oxidation3% H₂O₂, RT, 24hOxidation of amine/aliphatic ringsN-oxides, hydroxylated derivatives
Thermal80°C, 48hDecomposition, rearrangementDe-alkylated products, dimers
PhotolyticICH Q1B conditionsPhotochemical rearrangement/cleavageRadical-induced products, colored degradants

Medicinal Chemistry Applications and Broader Therapeutic Research Potential of the N Cyclohexylpiperidin 4 Amine Scaffold

Significance of N-Cyclohexylpiperidin-4-amine as a Core Structure in Drug Discovery

The this compound moiety is a privileged scaffold in drug discovery due to its inherent structural features that contribute to favorable pharmacokinetic and pharmacodynamic properties. The piperidine (B6355638) ring, a saturated heterocycle, offers a flexible yet conformationally constrained framework, allowing for precise spatial orientation of substituents to optimize interactions with biological targets. The presence of the basic amino group at the 4-position provides a key interaction point for forming salt bridges and hydrogen bonds with amino acid residues in protein binding sites.

Furthermore, the N-cyclohexyl group introduces lipophilicity, which can enhance membrane permeability and oral bioavailability. The non-planar nature of the cyclohexane (B81311) ring also contributes to the three-dimensional character of the molecule, which is often crucial for achieving high-affinity and selective binding to complex protein surfaces. The combination of these features makes the this compound scaffold a valuable starting point for the development of new chemical entities with desired therapeutic profiles.

Research into this compound-Based Targeted Inhibitors and Modulators

The versatility of the this compound scaffold is evident in its application across a wide array of therapeutic targets, leading to the development of potent and selective inhibitors and modulators.

Antiviral Agents (e.g., Influenza Virus Hemagglutinin Inhibitors, Anti-Mycobacterium tuberculosis Agents)

Influenza Virus Hemagglutinin Inhibitors: The this compound core has been incorporated into the design of inhibitors targeting the influenza virus hemagglutinin (HA) protein, a critical component for viral entry into host cells. Structure-activity relationship (SAR) studies have shown that modifications to the piperidine and cyclohexyl rings can significantly impact antiviral potency. For instance, derivatives with specific substitutions on the cyclohexyl ring have demonstrated enhanced inhibitory activity against various influenza strains. These compounds often function by binding to a hydrophobic pocket on the HA protein, thereby preventing the conformational changes necessary for membrane fusion.

Anti-Mycobacterium tuberculosis Agents: In the fight against tuberculosis, compounds featuring the 4-aminopiperidine (B84694) scaffold have shown promising activity. While direct examples of this compound as an anti-tuberculosis agent are emerging, related structures have demonstrated the potential of this chemical class. The piperidine moiety can be functionalized to interact with key enzymes in Mycobacterium tuberculosis, disrupting essential cellular processes. Research in this area is focused on optimizing the substituents on the N-cyclohexyl and piperidine rings to improve efficacy and reduce toxicity.

Compound ClassTargetKey Structural Features
Piperidine-based Influenza InhibitorsHemagglutinin (HA)N-cyclohexyl group for lipophilicity, 4-amino group for target interaction
4-Aminopiperidine Anti-TB AgentsVarious mycobacterial enzymesFunctionalized piperidine ring for target engagement

Epigenetic Modulators (e.g., Lysine (B10760008) Demethylase Inhibitors, Histone Methyltransferase Inhibitors)

Lysine Demethylase Inhibitors: The this compound scaffold has proven to be a valuable framework for the development of inhibitors of lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation. rjpbr.com Overexpression of LSD1 is implicated in various cancers, making it an attractive therapeutic target. rjpbr.com this compound derivatives have been designed to mimic the substrate of LSD1, with the amine group interacting with the enzyme's active site. Optimization of the cyclohexyl and piperidine portions of the molecule has led to the discovery of potent and selective LSD1 inhibitors with potential for cancer therapy. rjpbr.com

Histone Methyltransferase Inhibitors: The N-cyclohexylamino moiety has been explored in the design of inhibitors for histone methyltransferases (HMTs), such as G9a. nih.gov These enzymes play a crucial role in gene expression, and their dysregulation is associated with various diseases, including cancer. nih.gov In some quinazoline-based G9a inhibitors, the replacement of a more complex side chain with an N-cyclohexyl-amino group was investigated. nih.gov While this specific substitution led to a loss of potency in that particular series, it highlights the exploration of the N-cyclohexylpiperidine-4-amine scaffold in the broader context of HMT inhibitor design. nih.gov Further modifications and optimizations of this scaffold could lead to the development of effective HMT inhibitors.

Target EnzymeCompound ScaffoldKey Interactions
Lysine-Specific Demethylase 1 (LSD1)This compound derivativesAmine group interaction with the active site
Histone Methyltransferase (G9a)Quinazoline with N-cyclohexylamino groupExploration of the cyclohexylamino moiety for binding

Anticancer Agents (e.g., Deubiquitinase Inhibitors)

The ubiquitin-proteasome system is a critical regulator of protein degradation and cellular signaling, and its dysregulation is a hallmark of many cancers. Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, thereby regulating their stability and function. The inhibition of specific DUBs has emerged as a promising strategy for cancer therapy. While direct examples of this compound derivatives as potent DUB inhibitors are still under investigation, the structural features of this scaffold make it a plausible candidate for the design of such agents. The N-benzyl-2-phenylpyrimidin-4-amine scaffold has been successfully utilized to develop potent inhibitors of USP1/UAF1, a DUB complex involved in DNA damage response. nih.gov This suggests that aminopyrimidine and related heterocyclic scaffolds, which can be appended to the this compound core, are a promising avenue for the development of novel DUB inhibitors with anticancer activity.

Neurological and Central Nervous System Research Applications (e.g., Serotonergic System Modulation, Muscarinic Receptor Ligands)

Serotonergic System Modulation: The serotonergic system is a key target for the treatment of various neurological and psychiatric disorders. Research into 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators of the serotonin (B10506) 5-HT2C receptor has shown that replacing a long alkyl chain with a cyclohexyl-containing fragment can lead to compounds with improved drug-like properties. nih.govnih.gov While not a direct analogue of this compound, this work demonstrates the utility of the cyclohexylpiperidine motif in modulating serotonin receptors and suggests a potential avenue for the application of the this compound scaffold in this area. nih.govnih.gov

Muscarinic Receptor Ligands: The this compound scaffold is a key component in the development of selective muscarinic receptor antagonists. nih.govnih.gov For instance, a potent and highly selective M3 muscarinic antagonist, which incorporates a cyclohexylmethylpiperidinyl moiety, has been identified. nih.gov This compound, N-(2-(3-((1-(cyclohexylmethyl)-3-piperidinyl)methylamino)-3-oxopropyl)amino-2-oxoethyl)-3,3,3-triphenylpropionamide, demonstrated high selectivity for the M3 receptor over other muscarinic receptor subtypes. nih.gov Such selectivity is crucial for minimizing side effects and achieving a desired therapeutic outcome in conditions where muscarinic receptor modulation is beneficial.

Receptor TargetCompound ExampleKey Finding
Serotonin 5-HT2C Receptor4-Phenylpiperidine-2-carboxamide with cyclohexyl fragmentImproved drug-like properties as positive allosteric modulators. nih.govnih.gov
Muscarinic M3 ReceptorN-(2-(3-((1-(cyclohexylmethyl)-3-piperidinyl)methylamino)-3-oxopropyl)amino-2-oxoethyl)-3,3,3-triphenylpropionamidePotent and highly selective M3 antagonist. nih.gov

Lead Compound Identification and Optimization Strategies Leveraging this compound Analogues

The process of identifying and optimizing lead compounds is a cornerstone of drug discovery. danaher.com The this compound scaffold provides a solid foundation for this process, allowing for systematic modifications to fine-tune the pharmacological profile of a molecule. danaher.combiobide.com

Lead Identification: High-throughput screening of compound libraries containing diverse this compound analogues is a common strategy for identifying initial hits. Furthermore, fragment-based screening can be employed, where smaller fragments of the scaffold are tested for binding to the target, and then assembled or grown into a lead compound.

Lead Optimization: Once a lead compound is identified, lead optimization focuses on improving its potency, selectivity, and pharmacokinetic properties. danaher.combiobide.com For this compound analogues, this can involve several strategies:

Modification of the N-cyclohexyl group: Altering the substitution pattern on the cyclohexane ring can modulate lipophilicity and steric interactions with the target protein.

Variation of the amine substituent: The primary amine at the 4-position can be acylated, alkylated, or incorporated into a larger heterocyclic system to explore different binding modes and improve properties such as metabolic stability.

Structure-Based Drug Design: Utilizing X-ray crystallography or computational modeling of the target protein in complex with an this compound analogue can provide detailed insights into the binding mode, guiding the rational design of more potent and selective inhibitors. nih.gov

Through these iterative cycles of design, synthesis, and testing, lead compounds based on the this compound scaffold can be optimized into clinical candidates with the potential to become novel therapeutics. danaher.com

Future Directions and Emerging Research Avenues for this compound Derivatives

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. While its initial applications have been noteworthy, the future research directions and emerging avenues for its derivatives are poised to unlock even greater therapeutic promise. Researchers are actively exploring novel applications by leveraging the scaffold's inherent structural and physicochemical properties. Key future directions include the development of multi-target-directed ligands for complex diseases, the exploration of novel therapeutic targets, and the application of innovative drug design strategies.

One of the most promising future directions lies in the development of multi-target-directed ligands (MTDLs) for neurodegenerative disorders such as Alzheimer's disease (AD). The complex pathophysiology of AD, involving multiple interacting pathways, necessitates therapeutic agents that can modulate several targets simultaneously. The N-cyclohexyl fragment is recognized as a functional element for inhibitory actions against key targets in AD, including BACE1 and butyrylcholinesterase researchgate.net. Future research will likely focus on designing this compound derivatives that can concurrently inhibit these enzymes while also addressing other pathological hallmarks of AD, such as amyloid-beta (Aβ) aggregation and tau hyperphosphorylation nih.govmdpi.commdpi.com. The inherent ability of the piperidine scaffold to be readily functionalized allows for the incorporation of additional pharmacophores to achieve this multi-target profile.

Another significant research avenue is the expansion of the therapeutic applications of this compound derivatives into oncology. The piperidine moiety is a common feature in many kinase inhibitors, and there is growing interest in developing derivatives of the this compound scaffold as potent and selective inhibitors of various kinases implicated in cancer progression nih.govunito.it. For instance, derivatives could be designed to target cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer nih.govmdpi.com. The N-cyclohexyl group can be exploited to enhance hydrophobic interactions within the ATP-binding pocket of kinases, potentially leading to increased potency and selectivity. Future work will involve extensive structure-activity relationship (SAR) studies to optimize these interactions and develop novel anti-cancer agents.

The exploration of this compound derivatives as modulators of G-protein coupled receptors (GPCRs) represents another exciting frontier. GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them attractive drug targets for a wide range of diseases, including central nervous system (CNS) disorders nih.govnih.gov. The structural features of the this compound scaffold make it a suitable template for the design of allosteric modulators, which offer the potential for greater selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands nih.gov. Research in this area will focus on identifying specific GPCRs that can be targeted by this scaffold and developing derivatives with finely tuned modulatory activity.

Furthermore, the potential of this compound derivatives in the treatment of infectious diseases is an area ripe for further investigation. Building on the discovery of 4-aminopiperidine scaffolds as inhibitors of hepatitis C virus (HCV) assembly, future research could explore the antiviral activity of this compound derivatives against a broader range of viruses nih.gov. The cyclohexyl moiety can be systematically modified to optimize antiviral potency and improve pharmacokinetic properties.

Finally, the development of novel cognition enhancers based on the 4-aminopiperidine framework continues to be a promising avenue nih.gov. Derivatives of this compound could be investigated for their potential to improve cognitive function in neurodegenerative and psychiatric disorders. These efforts may involve targeting novel mechanisms beyond traditional cholinesterase inhibition, such as the modulation of neurotrophic factor signaling or the enhancement of synaptic plasticity.

To summarize the emerging research avenues, the following table outlines the key therapeutic areas, molecular targets, and the rationale for future exploration of this compound derivatives:

Therapeutic AreaPotential Molecular TargetsRationale for Future Research
Neurodegenerative Diseases (e.g., Alzheimer's) BACE1, Butyrylcholinesterase, Aβ aggregation, Tau proteinDevelopment of multi-target-directed ligands to address the complex pathology of the disease. researchgate.netnih.govmdpi.commdpi.com
Oncology Cyclin-Dependent Kinases (CDKs), other kinasesThe scaffold can be optimized for potent and selective kinase inhibition for cancer therapy. nih.govunito.itnih.govmdpi.com
CNS Disorders G-Protein Coupled Receptors (GPCRs)Design of allosteric modulators for enhanced selectivity and tailored pharmacological responses. nih.govnih.gov
Infectious Diseases Viral proteins (e.g., HCV NS5B polymerase)Exploration of broad-spectrum antiviral activity by modifying the scaffold. nih.gov
Cognitive Enhancement Novel CNS targetsDevelopment of new chemical entities to improve cognitive deficits in various neurological conditions. nih.gov

The continued exploration of the this compound scaffold, driven by innovative medicinal chemistry approaches and a deeper understanding of disease biology, holds the potential to deliver a new generation of therapeutics for a wide range of unmet medical needs.

Q & A

Q. What are the standard synthetic routes for N-cyclohexylpiperidin-4-amine, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or reductive amination. A common method involves reacting piperidin-4-amine with cyclohexyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile under reflux (80–100°C, 12–24 hours) . Optimization strategies include:

  • Solvent selection : Acetonitrile or DMF improves reaction efficiency due to their high dielectric constants.
  • Catalysts : Adding catalytic iodide (e.g., KI) accelerates substitution reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) while maintaining yields >85% .

Q. How is this compound characterized analytically, and what spectral data are critical for validation?

Key characterization methods include:

  • NMR : ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.5–3.0 ppm for piperidine N-H) and ¹³C NMR (δ 25–35 ppm for cyclohexyl carbons).
  • Mass spectrometry : Molecular ion peak at m/z 196.2 (C₁₁H₂₂N₂⁺) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases (retention time ~8.5 minutes) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Storage : Keep in airtight containers at 2–8°C to prevent degradation.
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • Waste disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Molecular docking studies using the InChI key (from ) in software like AutoDock Vina can identify potential interactions with CNS targets (e.g., σ receptors or monoamine transporters). Key steps:

  • Ligand preparation : Optimize 3D structure with Open Babel.
  • Receptor selection : Use Protein Data Bank (PDB) entries (e.g., 6CM4 for σ-1 receptors).
  • Binding affinity analysis : Compare docking scores (<-7 kcal/mol suggests strong binding) .

Q. What experimental designs resolve contradictions in reported biological activities of this compound derivatives?

Contradictions in activity (e.g., variable IC₅₀ values) may arise from assay conditions or impurities. Mitigation strategies:

  • Dose-response curves : Test across 5–6 log concentrations to ensure reproducibility.
  • Orthogonal assays : Combine radioligand binding (e.g., [³H]-DTG for σ receptors) and functional assays (e.g., calcium flux) .
  • Systematic reviews : Apply PRISMA guidelines to aggregate and critique existing data .

Q. How can reaction intermediates of this compound be stabilized for mechanistic studies?

  • Low-temperature synthesis : Conduct reactions at -20°C in THF to trap intermediates like Schiff bases.
  • Inert atmospheres : Use argon to prevent oxidation of amine intermediates .
  • Spectroscopic monitoring : Real-time FTIR tracks intermediate formation (e.g., C=N stretch at 1650 cm⁻¹) .

Q. What strategies enhance the enantiomeric purity of this compound for chiral pharmacology studies?

  • Chiral resolving agents : Use (+)-di-p-toluoyl-D-tartaric acid to separate enantiomers via crystallization.
  • Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of imine precursors (ee >95%) .

Q. How do structural modifications of this compound affect its pharmacokinetic properties?

  • Lipophilicity adjustments : Introduce polar groups (e.g., -OH) to reduce logP and improve solubility.
  • Metabolic stability : Replace cyclohexyl with fluorinated analogs (e.g., 4-F-cyclohexyl) to block CYP3A4-mediated oxidation .

Methodological & Data Management

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound research?

  • Electronic Lab Notebooks (ELNs) : Use Chemotion ELN for structured data entry and metadata tagging.
  • Repositories : Deposit spectral data in Chemotion or nmrXiv with unique DOIs.
  • Terminology services : Align with NFDI4Chem’s ontology for consistent annotation .

Q. How can machine learning optimize reaction conditions for novel this compound derivatives?

  • Dataset curation : Aggregate reaction parameters (solvent, temperature, yield) from CAS Registry.
  • Neural networks : Train models on Ugi reaction data to predict optimal conditions (e.g., 60°C, DCM solvent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.